Propanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-
Overview
Description
. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting from Propanoic Acid: The compound can be synthesized by reacting propanoic acid with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine to form the corresponding trifluoromethylsulfonyl ester.
Esterification: The resulting trifluoromethylsulfonyl ester can then be esterified with methanol under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction vessels designed for large-scale chemical synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethylsulfonyl group to a simpler functional group.
Substitution: Substitution reactions can replace the trifluoromethylsulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or amines.
Substitution: Various functionalized derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of other trifluoromethyl-containing compounds. Biology: It can be used as a building block in the synthesis of biologically active molecules. Medicine: The compound may serve as a precursor for pharmaceuticals, especially those involving trifluoromethyl groups. Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in organic synthesis, it may act as an electrophile or nucleophile, depending on the reaction conditions. The molecular targets and pathways involved would vary based on the biological or industrial context in which it is used.
Comparison with Similar Compounds
Propanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2S)-
Propanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester
Propanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, butyl ester
Uniqueness: The (2R)-enantiomer is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems compared to its (2S)-enantiomer and other esters.
Properties
IUPAC Name |
methyl (2R)-2-(trifluoromethylsulfonyloxy)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O5S/c1-3(4(9)12-2)13-14(10,11)5(6,7)8/h3H,1-2H3/t3-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIWVDWTECBESF-GSVOUGTGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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